Arteannuin H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arteannuin H is a compound with the molecular formula C15H22O3 and a molecular weight of 250.3 . It is derived from Artemisia annua, a plant that is also the source of other compounds like artemisinin . Arteannuin H is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Artemisinin .

Synthesis Analysis

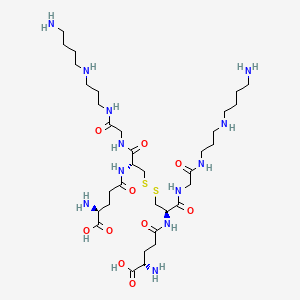

The synthesis of Arteannuin H and related compounds has been a subject of research. For instance, previously unknown conjugates of the natural sesquiterpene lactone arteannuin B, which was isolated from Artemisia annua, were synthesized via Michael reactions with pharmacophoric amines . Another study integrated the full biosynthetic pathway of artemisinin, originating from Artemisia annua, into the moss Physcomitrella patens .

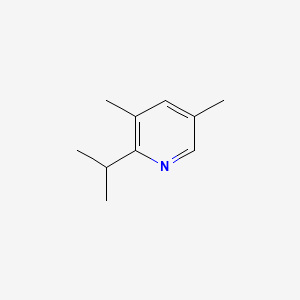

Molecular Structure Analysis

The molecular structure of Arteannuin H is described as (4R,4aR,4a1S,7R,7aS,10aS)-4,7-Dimethyl-10-methylenedecahydronaphtho [1,8-cd] [1,2]dioxepin-3 (4H)-one .

Chemical Reactions Analysis

Arteannuin H, like other compounds derived from Artemisia annua, can undergo various chemical reactions. For example, arteannuin B was found to undergo Michael reactions with pharmacophoric amines to produce previously unknown conjugates .

Physical And Chemical Properties Analysis

Arteannuin H is a compound with a molecular weight of 250.3 and a molecular formula of C15H22O3 . More detailed physical and chemical properties are not explicitly mentioned in the sources.

作用机制

While the specific mechanism of action for Arteannuin H is not explicitly mentioned in the sources, it’s worth noting that artemisinin, a related compound, is known for its anti-malarial properties . It’s also been found to have significant effects against different diseases such as cancer, tuberculosis, autoimmune diseases, schistosomiasis, and viral diseases .

未来方向

Artemisinin and its derivatives, including Arteannuin H, have shown potential in various areas beyond their well-known anti-malarial properties. They have demonstrated anti-cancer properties in both cell lines and animal models . With the collaborative efforts in the clinical pharmacology of artemisinins and novel synthesis of artemisinin analogues, it is likely that artemisinin-based drugs will become an important armamentarium impeding a number of diseases beyond malaria .

属性

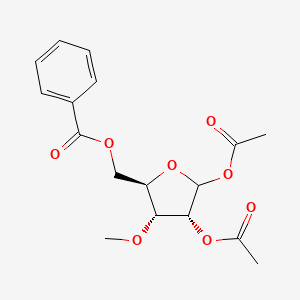

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arteannuin H involves a series of reactions starting from artemisinin.", "Starting Materials": [ "Artemisinin", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Artemisinin is reacted with methanesulfonic acid and methanol to form artemisinin methyl ether.", "Artemisinin methyl ether is then reacted with sodium hydroxide to form arteannuin B.", "Arteannuin B is reacted with hydrochloric acid to form arteannuin C.", "Arteannuin C is reacted with sodium bicarbonate to form arteannuin D.", "Arteannuin D is reacted with ethyl acetate to form arteannuin E.", "Arteannuin E is reacted with hydrochloric acid to form arteannuin F.", "Arteannuin F is reacted with sodium bicarbonate to form arteannuin G.", "Arteannuin G is reacted with hydrochloric acid to form arteannuin H." ] } | |

CAS 编号 |

207446-83-1 |

产品名称 |

Arteannuin H |

分子式 |

C15H22O3 |

分子量 |

250.33 |

产品来源 |

United States |

Q & A

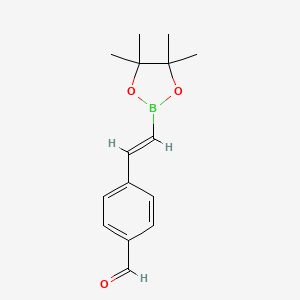

Q1: What is the significance of the biomimetic synthesis of Arteannuin H described in the paper?

A1: The paper focuses on a novel synthetic route to produce Arteannuin H, a sesquiterpene lactone, mimicking the natural biosynthetic pathway. [] This approach is significant because it allows for a more efficient and controlled synthesis compared to traditional methods. By understanding and replicating nature's strategy, researchers can potentially produce this compound and its derivatives in larger quantities for further investigation. This is particularly important because Arteannuin H and its related compounds have shown promising biological activities.

Q2: The paper mentions a "3,2-rearrangement of allylic hydroperoxides." What is the relevance of this rearrangement in the context of Arteannuin H synthesis?

A2: The 3,2-rearrangement of allylic hydroperoxides is a crucial step in the biosynthesis of Arteannuin H and other related compounds. [] This rearrangement, which involves the migration of a peroxide group within the molecule, leads to the formation of specific structural features characteristic of these sesquiterpene lactones. The researchers successfully replicated this rearrangement in their biomimetic synthesis, highlighting its importance in accessing the desired Arteannuin H structure. Understanding this rearrangement can further pave the way for synthesizing analogs with potentially enhanced biological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。